molecular formula C16H16N2O4 B1635590 N,N'-Bis(5-hydroxysalicylidene)ethylenediamine CAS No. 124061-43-4

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

Cat. No.: B1635590
CAS No.: 124061-43-4
M. Wt: 300.31 g/mol
InChI Key: KQVXRKRRCLZZKX-UHFFFAOYSA-N
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Description

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is a Schiff base compound with the molecular formula C16H16N2O4. It is known for its distinctive structure, which includes two 5-hydroxysalicylidene groups linked by an ethylenediamine bridge. This compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is typically synthesized through a condensation reaction between 5-hydroxysalicylaldehyde and ethylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2C7H6O2+C2H8N2C16H16N2O4+2H2O2 \text{C}_7\text{H}_6\text{O}_2 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4 + 2 \text{H}_2\text{O} 2C7​H6​O2​+C2​H8​N2​→C16​H16​N2​O4​+2H2​O

Industrial Production Methods

Industrial production of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The imine groups can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.

    Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with biologically relevant metal ions.

    Industry: It is used as a flame retardant in thermoplastic polyurethane (TPU) materials

Mechanism of Action

The mechanism of action of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through the coordination of the imine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological activities, including enzyme inhibition and generation of reactive oxygen species (ROS), which contribute to their antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Similar structure but lacks the hydroxyl groups.

    N,N’-Bis(4-hydroxysalicylidene)ethylenediamine: Similar structure with hydroxyl groups at the 4-position instead of the 5-position.

Uniqueness

N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is unique due to the presence of hydroxyl groups at the 5-position, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This structural feature also influences its reactivity and the stability of its metal complexes .

Properties

IUPAC Name

2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22/h1-4,7-10,19-22H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXRKRRCLZZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124061-43-4
Record name N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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